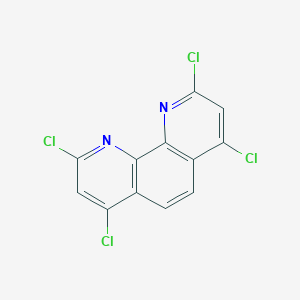
2,4,7,9-Tetrachloro-1,10-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,7,9-Tetrachloro-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a heterocyclic organic compound This compound is characterized by the presence of four chlorine atoms at the 2, 4, 7, and 9 positions on the phenanthroline ring
Métodos De Preparación
The synthesis of 2,4,7,9-Tetrachloro-1,10-phenanthroline typically involves the chlorination of 1,10-phenanthroline. One common method includes the reaction of 1,10-phenanthroline with chlorine gas in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective chlorination at the desired positions.
Industrial production methods may involve large-scale chlorination processes using continuous flow reactors to achieve higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound for various applications.
Análisis De Reacciones Químicas
2,4,7,9-Tetrachloro-1,10-phenanthroline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Complexation Reactions: It acts as a ligand and forms complexes with various metal ions, such as zinc and copper. These complexes are often used in coordination chemistry and catalysis.
Oxidation and Reduction Reactions: The compound can undergo redox reactions, where it can be oxidized or reduced depending on the reaction conditions and reagents used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions can yield derivatives with different functional groups, while complexation reactions result in metal-ligand complexes.
Aplicaciones Científicas De Investigación
2,4,7,9-Tetrachloro-1,10-phenanthroline has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: The compound and its metal complexes are investigated for their biological activities, including antimicrobial and anticancer properties. They are also used in studies related to DNA binding and cleavage.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of advanced materials, such as luminescent materials and sensors. Its unique chemical properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2,4,7,9-Tetrachloro-1,10-phenanthroline involves its ability to form complexes with metal ions. These metal-ligand complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The compound’s ability to chelate metal ions is crucial for its activity in catalysis and coordination chemistry.
In biological systems, the compound’s interaction with metal ions can result in the generation of reactive oxygen species (ROS), which can induce oxidative stress and damage to cellular components. This mechanism is often exploited in the development of anticancer and antimicrobial agents.
Comparación Con Compuestos Similares
2,4,7,9-Tetrachloro-1,10-phenanthroline can be compared with other similar compounds, such as:
3,4,7,8-Tetrachloro-1,10-phenanthroline: This compound has chlorine atoms at different positions on the phenanthroline ring, leading to variations in its chemical properties and reactivity.
1,10-Phenanthroline: The parent compound without any chlorine substitutions. It is widely used in coordination chemistry and serves as a basis for synthesizing various derivatives.
4,7-Substituted 1,10-phenanthroline-2,9-dicarboxamides: These compounds have different substituents at the 4 and 7 positions, affecting their photophysical properties and applications in luminescent materials.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other derivatives.
Propiedades
Fórmula molecular |
C12H4Cl4N2 |
|---|---|
Peso molecular |
318.0 g/mol |
Nombre IUPAC |
2,4,7,9-tetrachloro-1,10-phenanthroline |
InChI |
InChI=1S/C12H4Cl4N2/c13-7-3-9(15)17-11-5(7)1-2-6-8(14)4-10(16)18-12(6)11/h1-4H |
Clave InChI |
RAMXIGMUGBXNSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=C1C(=CC(=N3)Cl)Cl)N=C(C=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B12515996.png)
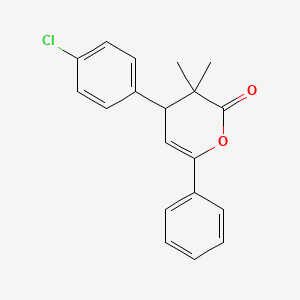
![1-{2,6-Bis[(tert-butoxycarbonyl)amino]hexanoyl}pyrrolidine-2-carboxylic acid](/img/structure/B12516009.png)
![Nonyl 4-{(E)-[(4-butoxyphenyl)imino]methyl}benzoate](/img/structure/B12516010.png)


![sodium;[5-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B12516026.png)
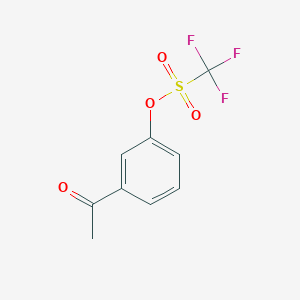
![1-{(E)-[(3,4-Dimethoxyphenyl)methylidene]amino}propan-2-ol](/img/structure/B12516040.png)
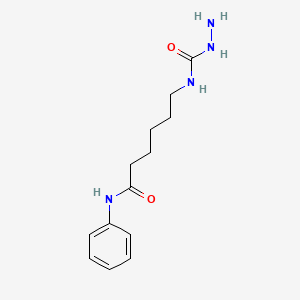
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12516051.png)
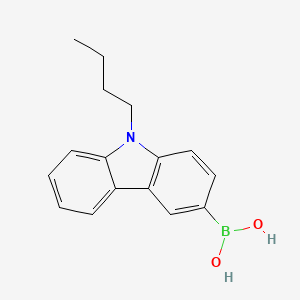
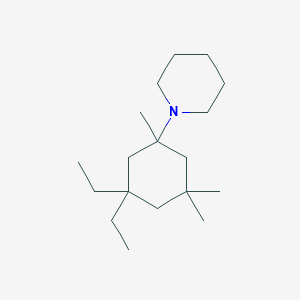
![2-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B12516069.png)
